2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride
Description
Overview of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine Hydrochloride
This compound represents a specific member of the 1,2,4-oxadiazole family, characterized by its unique structural features and chemical properties. The compound possesses the Chemical Abstracts Service registry number 1795274-18-8 and exhibits a molecular formula of C₆H₁₂ClN₃O with a corresponding molecular weight of 177.63 grams per mole. The structural architecture of this compound incorporates a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in the 1,2,4-arrangement, which is directly attached to a propylamine chain bearing a methyl substituent.
The compound's three-dimensional structure can be described through its International Union of Pure and Applied Chemistry name: this compound. The presence of the hydrochloride salt form enhances the compound's solubility characteristics and stability profile, making it more suitable for various research applications. The heterocyclic oxadiazole ring system contributes to the compound's potential biological activity through its ability to participate in hydrogen bonding interactions and its bioisosteric properties relative to ester and amide functional groups.
The compound exhibits typical characteristics of oxadiazole derivatives, including thermal stability and resistance to hydrolytic degradation under physiological conditions. These properties make it an attractive candidate for pharmaceutical research, where metabolic stability is often a critical consideration. The structural complexity of this compound allows for diverse chemical modifications and structure-activity relationship studies, contributing to its value in medicinal chemistry research programs.
Historical Context and Discovery
The historical development of 1,2,4-oxadiazole chemistry began in 1884 when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, originally classifying it as azoxime or furo[ab1]diazole. This pioneering work established the foundation for what would eventually become a significant area of heterocyclic chemistry research. The heterocycle remained relatively unexplored for nearly eight decades following its initial discovery, until photochemical rearrangement studies in the 1960s renewed scientific interest in these compounds.
The biological activity investigations of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of their exploration as potential pharmaceutical agents. This period of investigation culminated in the 1960s with the description and market introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring system, which was developed as a cough suppressant. This milestone demonstrated the therapeutic potential of oxadiazole-containing compounds and stimulated further research into their biological applications.
The last four decades have witnessed unprecedented growth in 1,2,4-oxadiazole research, with scientists discovering compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This expansion of therapeutic applications has been accompanied by advances in synthetic methodologies, enabling the preparation of increasingly complex oxadiazole derivatives with improved selectivity and potency profiles.
The development of structure-activity relationship studies has been particularly important in the evolution of oxadiazole chemistry. Researchers have systematically investigated how structural modifications affect biological activity, leading to the identification of key pharmacophoric elements and the optimization of therapeutic properties. This scientific progress has been supported by advances in analytical techniques and computational chemistry, allowing for more precise characterization of oxadiazole compounds and prediction of their biological properties.
Significance of 1,2,4-Oxadiazole Derivatives in Chemical Research
The significance of 1,2,4-oxadiazole derivatives in chemical research stems from their unique bioisosteric properties and exceptionally broad spectrum of biological activities, making them ideal frameworks for novel drug development. These five-membered heterocyclic rings have received considerable attention due to their unusual versatility and the diversity of biological targets they can modulate. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to form specific interactions such as hydrogen bonding, providing a particularly useful alternative when the instability of those groups is observed.
Recent research has demonstrated the inhibitory potency of 1,2,4-oxadiazole derivatives against numerous therapeutic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, these compounds show affinity for various receptor systems including sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors. This remarkable target diversity reflects the structural adaptability of the oxadiazole scaffold and its capacity to interact with different biological macromolecules.
Synthetic methodology development has been a crucial aspect of 1,2,4-oxadiazole research, with scientists developing numerous approaches for their preparation. The most widely documented method involves the cyclization of amidoximes, a strategy rooted in the reactivity of the 1,2,4-oxadiazole ring system. Advanced synthetic approaches now include electrochemical synthesis methods that provide convenient and efficient routes for generating 3,5-disubstituted 1,2,4-oxadiazoles from nitrogen-benzyl amidoximes through dehydrogenative cyclization.
Recent discoveries have identified 1,2,4-oxadiazole derivatives as inhibitors of novel therapeutic targets such as Sphingosine-1-phosphate Transporter, with compound 16d emerging as the first Spns2 inhibitor showing activity both in cellular assays and in vivo studies. This compound demonstrated the ability to reduce circulating lymphocytes and plasma Sphingosine-1-phosphate levels in animal models, recapitulating the genetic phenotype of Spns2-deficient mice. Such findings highlight the continued potential for discovering new therapeutic applications for oxadiazole-based compounds.
Scope and Objectives of the Research
The research scope surrounding this compound encompasses multiple interconnected areas of investigation, reflecting the multidisciplinary nature of modern pharmaceutical research. Primary objectives include the comprehensive characterization of the compound's chemical properties, exploration of synthetic methodologies for its preparation, and evaluation of its potential biological activities. The research framework integrates aspects of organic chemistry, medicinal chemistry, and pharmacology to provide a holistic understanding of the compound's scientific and therapeutic potential.
Synthetic chemistry objectives focus on developing efficient and scalable methods for preparing this compound and related analogs. These investigations typically involve optimization of reaction conditions, evaluation of starting materials, and assessment of purification procedures. The synthesis of 1,2,4-oxadiazole derivatives commonly employs cyclization of amidoximes with suitable reagents, with one prevalent method being the oxygen-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring.
Structure-activity relationship studies represent another critical research objective, aimed at understanding how structural modifications affect biological activity and physicochemical properties. These investigations provide essential information for optimizing therapeutic properties and minimizing unwanted effects. The systematic evaluation of substituent effects, stereochemical considerations, and conformational preferences contributes to the rational design of improved analogs with enhanced selectivity and potency profiles.
Biological evaluation objectives encompass screening for various pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. Recent studies have demonstrated that 1,2,4-oxadiazole derivatives can exhibit significant antibacterial activity against selected microbial strains, with activities being correlated with physicochemical and structural properties through quantitative structure-activity relationship analysis. The development of predictive models with good statistical parameters enables the rational design of new compounds with improved biological profiles.
Properties
IUPAC Name |
2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)5(7)6-8-3-10-9-6;/h3-5H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORFBOQFXAPQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds interact with various targets, including enzymes and proteins, disrupting their normal function and leading to the death of the pathogen.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties. The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen.
Biochemical Pathways
1,2,4-oxadiazoles have been shown to exhibit broad-spectrum biological activities, suggesting that they may affect multiple pathways.
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities, suggesting that they may have a broad range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory effects on certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These interactions are crucial as they can modulate signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound exhibits cytotoxic activity against various tumor and non-tumor mammalian cell lines, including rat glial cells (C6), human cervical cells (HeLa), and colon adenocarcinoma cells (CaCo-2) . These effects are mediated through its interactions with cellular proteins and enzymes, leading to alterations in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like PTP1B and CXCR4 . These interactions result in the modulation of enzyme activity, leading to downstream effects on gene expression and cellular processes. The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its resistance to hydrolytic degradation, which is a common feature of 1,2,4-oxadiazole derivatives . This stability allows for prolonged activity and efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. The compound’s ability to cross cellular membranes and reach intracellular targets is essential for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .
Biological Activity
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a compound featuring a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in medicine and industry.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClN₃O |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1795274-18-8 |
| Appearance | White to off-white powder |
Synthesis
The synthesis of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. A common approach includes reacting amidoximes with acyl chlorides in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The oxadiazole moiety is known to enhance the compound's ability to interact with biological targets, making it a candidate for further drug development .
Anticancer Potential
The compound has shown promising results in anticancer assays. For instance, it has demonstrated cytotoxic effects against several cancer cell lines including human cervical (HeLa) and colon adenocarcinoma (Caco-2). The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance its potency against specific tumor types .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : In vitro studies reported that derivatives of this compound exhibited IC₅₀ values ranging from 2.76 μM to 9.27 μM against various cancer cell lines. Notably, one derivative showed selectivity against renal cancer cell lines with an IC₅₀ of 1.143 μM .
- Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains and displayed significant antimicrobial properties. The exact mechanisms remain under investigation but are believed to involve disruption of cellular processes in pathogens .
- Neuroprotective Effects : Some derivatives have been evaluated for their potential neuroprotective effects in models of neurodegenerative diseases. These studies suggest that modifications to the oxadiazole structure may enhance neuroprotective properties .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various strains |
| Anticancer | Cytotoxicity against multiple cancer cell lines |
| Neuroprotective | Potential benefits in neurodegenerative models |
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its unique structural characteristics that allow for various chemical modifications.
Synthesis Methods:
The compound is typically synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives. One common method involves reacting amidoximes with acyl chlorides in the presence of bases such as triethylamine in aprotic solvents like dichloromethane.
The compound has shown potential as an antimicrobial agent , exhibiting activity against various bacterial and fungal strains. Research indicates that it may inhibit specific enzymes involved in disease processes.
Enzyme Inhibition Studies:
Studies have demonstrated that it inhibits:
- Protein-Tyrosine Phosphatase 1B (PTP1B) : A target for diabetes and obesity treatments due to its role in insulin signaling.
- Chemokine Receptor Type 4 (CXCR4) : Inhibition of this receptor may impact cancer metastasis and HIV infection .
Medical Applications
The potential medical applications of this compound are vast, particularly in developing drugs for treating infectious diseases, cancer, and neurological disorders. Its mechanism involves interaction with specific molecular targets such as enzymes and receptors, potentially leading to therapeutic effects.
Case Study Example:
A study published in a peer-reviewed journal highlighted the efficacy of this compound against resistant strains of bacteria. The results indicated significant antibacterial activity with minimal cytotoxicity to human cells .
Industrial Applications
In addition to its pharmaceutical applications, this compound is also used in the development of materials with specific properties such as fluorescent dyes and sensors. The unique properties of the oxadiazole ring facilitate its use in creating materials that exhibit luminescent properties.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Trends
- Lipophilicity vs. Solubility : Bulky substituents (e.g., decylphenyl in Compound A) improve membrane permeability but reduce solubility, limiting oral bioavailability .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in Compound D) enhance target affinity but may increase toxicity, while electron-donating groups (e.g., methoxy in Compound E) improve metabolic stability .
- Heterocycle Replacement : Triazole analogs (Compound F) demonstrate altered pharmacokinetics due to increased basicity, expanding applications in kinase inhibition .
Preparation Methods
Mechanism and Procedure
Preparation of O-Acylamidoximes:
Amidoximes react with activated carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of organic bases to form O-acylamidoximes. This step mimics amide bond formation, leveraging the reactivity of amidoximes similar to amines.Cyclization Catalyzed by Organic Bases:
The cyclization step involves treating the O-acylamidoximes with inorganic or organic bases such as tetrabutylammonium fluoride (TBAF), potassium carbonate, or sodium hydride in aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
The process proceeds via nucleophilic attack and dehydration, leading to the formation of the oxadiazole ring.
Advantages:
- Conducted at room temperature, avoiding thermal degradation.
- High efficiency and selectivity.
- Simplified work-up procedures.
Limitations:
- Requires prior synthesis and isolation of O-acylamidoximes.
- The need for specific bases and solvents to optimize yields.
Research Findings:
- Gangloff et al. (2001) demonstrated the use of tetrabutylammonium fluoride (TBAF) in THF, achieving cyclization at room temperature with high yields, exemplifying the method's efficacy.
One-Pot Synthesis from Amidoximes and Carboxylic Derivatives
This innovative approach simplifies the synthesis by combining amidoxime formation and cyclization into a single step, significantly enhancing efficiency.
Methodology:
Reactants:
Amidoximes are directly reacted with carboxylic acids, esters, or aldehydes in aprotic bipolar solvents such as DMSO, in the presence of inorganic bases like potassium carbonate or sodium hydride.Process:
The reaction proceeds via nucleophilic attack of amidoximes on activated carboxyl groups, followed by intramolecular cyclization facilitated by the base, leading to the formation of 1,2,4-oxadiazoles.
Research Data:
Khanum et al. (2022) utilized microwave irradiation to accelerate this process, achieving yields of 60-80% within 15 minutes at 60% microwave power, demonstrating the method's rapidity and efficiency.
The process is adaptable to various substituents, enabling the synthesis of diverse bioactive oxadiazole derivatives.
Advantages:
- One-pot, operationally simple.
- Suitable for thermally sensitive compounds.
- High yields and short reaction times.
Oxidative Cyclizations
This class involves oxidative conditions to promote ring closure, often using oxidants such as manganese dioxide or iodine.
Methodology:
Research Findings:
Semenov et al. (2023) reported room temperature oxidative cyclization using MnO₂, which efficiently produced bioactive 1,2,4-oxadiazoles with functional group tolerance.
These reactions are less common but valuable for synthesizing complex derivatives with sensitive functionalities.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Base-Induced Cyclodehydration | O-Acylamidoximes + Organic/Inorganic Base | THF, DMSO | Room temperature | 70-95% | High efficiency, simple work-up | Requires prior O-acylamidoxime synthesis |
| One-Pot Cyclization | Amidoximes + Carboxylic derivatives + Base | DMSO, Ethanol (microwave) | Room temperature | 60-80% | Rapid, operational simplicity | Limited to compatible functional groups |
| Oxidative Cyclization | Hydrazides + Oxidants (MnO₂, Iodine) | Various | Room temperature | 65-90% | Functional group tolerance | Less common, specific conditions needed |
Notes on Practical Application
Functional Group Compatibility:
The room temperature methods are suitable for thermosensitive groups, expanding the scope of bioactive compound synthesis.Yield Optimization:
Choice of solvent, base strength, and oxidant concentration significantly influences yields.Scale-up Potential: The simplicity and mild conditions favor scaling for pharmaceutical applications, provided the precursor synthesis is optimized.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves nucleophilic substitution of a primary amine with a 1,2,4-oxadiazole precursor, followed by salt formation using hydrochloric acid. Key steps include:
- Precursor preparation : Reacting 3-substituted-1,2,4-oxadiazoles with 2-methylpropan-1-amine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Salt formation : Treating the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to oxadiazole), temperature (60–80°C), and reaction time (12–24 hours) to maximize yield (typically 70–85%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and amine hydrochloride moiety (broad singlet at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted precursors or byproducts) using reverse-phase C18 columns with a mobile phase of acetonitrile/water + 0.1% formic acid .
- Elemental analysis : Validate Cl⁻ content (theoretical ~18.5%) to confirm stoichiometric salt formation .
Intermediate Research Questions
Q. How does the 1,2,4-oxadiazole ring influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH stability studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC. The oxadiazole ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acid derivatives .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to HCl release .
Q. What strategies are used to resolve low yields in the final salt formation step?
- Methodology :
- Solvent selection : Use ethanol or methanol instead of THF to improve HCl solubility and salt crystallization .
- Counterion exchange : Replace HCl with other acids (e.g., trifluoroacetic acid) to test crystallization efficiency, though HCl generally provides higher yields (~85%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues, while the amine group forms hydrogen bonds .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
Q. How do impurities (e.g., unreacted precursors) affect biological activity data, and how can these be mitigated?
- Methodology :
- Activity assays : Compare the pure compound vs. crude mixtures in cell-based assays (e.g., IC for enzyme inhibition). Impurities like 2-methylpropan-1-amine can exhibit off-target effects, skewing dose-response curves .
- Purification : Use preparative HPLC with gradient elution (10–90% acetonitrile in water) to isolate the target compound and remove byproducts .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Case study : Discrepancies in IC values for kinase inhibition (e.g., 1.2 μM vs. 3.5 μM in two studies):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
